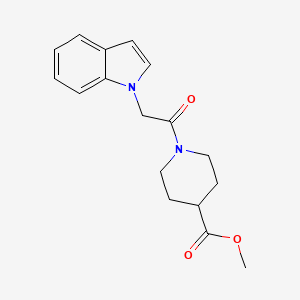

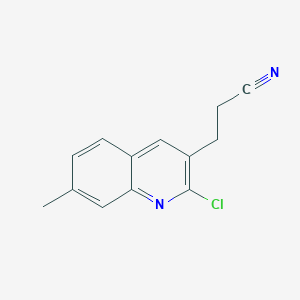

methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate” is a compound that contains an indole nucleus. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . For instance, the reaction of compound 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .

Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, the reaction of compound 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Functionalized Compounds : Research on the synthesis of functionalized compounds, such as 4H-pyrano[3,2-c]pyridines, involves reactions with components like piperidine, indicating a broad interest in piperidine derivatives for creating complex heterocyclic compounds. These synthetic routes offer insights into potential applications in developing new materials or pharmaceuticals (R. Mekheimer et al., 1997).

Cardiovascular Activity : The study of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, involving methylation in the presence of piperidine, underscores the relevance of piperidine derivatives in exploring cardiovascular activities. This suggests a potential research avenue for methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate in cardiovascular pharmacology (A. Krauze et al., 2004).

Anti-HIV-1 Activity : The discovery of piperidine-4-carboxamide CCR5 antagonists for highly potent Anti-HIV-1 activity indicates the significance of piperidine derivatives in developing antiviral drugs. These compounds show promising applications in targeting CCR5 receptors to inhibit HIV-1 replication, highlighting a potential application area for this compound in antiviral research (S. Imamura et al., 2006).

Potential Pharmacological Applications

Asymmetric Synthesis : The asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate showcases the importance of piperidine derivatives in creating compounds with specific stereochemical configurations, which is crucial for developing drugs with targeted pharmacological activities (Mateo M Salgado et al., 2019).

Corrosion Inhibition : The use of 3-amino alkylated indoles as corrosion inhibitors for mild steel highlights a potential application of this compound in industrial processes, especially in protecting metals from corrosion in acidic environments (C. Verma et al., 2016).

作用機序

Target of Action

Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets and induce changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

特性

IUPAC Name |

methyl 1-(2-indol-1-ylacetyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-22-17(21)14-7-9-18(10-8-14)16(20)12-19-11-6-13-4-2-3-5-15(13)19/h2-6,11,14H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHMQLXRXRBLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2918420.png)

![1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2918422.png)

![2-{5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}ethanenitrile](/img/structure/B2918423.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2918425.png)

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2918429.png)

![(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2918431.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2918433.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(5-methylpyridin-3-yl)propanamide](/img/structure/B2918434.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2918436.png)